molecular formula C19H29Cl2N3O5 B15347828 N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride CAS No. 66204-01-1

N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride

Cat. No.: B15347828
CAS No.: 66204-01-1
M. Wt: 450.4 g/mol
InChI Key: YQBMBHWMHFOMSP-UHFFFAOYSA-N
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Description

N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide dihydrochloride (CAS: 66204-01-1) is a benzofuran-derived acetamide featuring a 4-methylpiperazinyl-ethoxy substituent at the 6-position of the benzofuran core. The dihydrochloride salt enhances its solubility and stability, making it a candidate for pharmacological applications, particularly in targeting kinase pathways or neurotransmitter receptors due to the piperazine moiety . This compound is structurally related to several analogs, which differ primarily in the substituents on the ethoxy side chain. Below, we compare its properties with key analogs, supported by structural and synthetic data.

Properties

CAS No.

66204-01-1

Molecular Formula

C19H29Cl2N3O5

Molecular Weight

450.4 g/mol

IUPAC Name

N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride

InChI

InChI=1S/C19H27N3O5.2ClH/c1-13(23)20-15-16(24-3)14-5-11-26-17(14)19(25-4)18(15)27-12-10-22-8-6-21(2)7-9-22;;/h5,11H,6-10,12H2,1-4H3,(H,20,23);2*1H

InChI Key

YQBMBHWMHFOMSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C(=C1OCCN3CCN(CC3)C)OC)OC=C2)OC.Cl.Cl

Origin of Product

United States

Biological Activity

N-[4,7-Dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide; dihydrochloride is a complex organic compound with significant potential in pharmacology, particularly in the treatment of neurological and psychiatric disorders. Its unique structural features suggest interactions with various neurotransmitter systems, making it a candidate for further research into its therapeutic applications.

Structural Characteristics

The compound is characterized by:

  • Benzofuran Core : A core structure that is common in many bioactive compounds.
  • Dimethoxy Substituents : These groups may enhance lipophilicity and influence receptor interactions.
  • Piperazinyl Ethoxy Groups : Known for their role in modulating neurotransmitter activity.

Neuropharmacological Effects

Research indicates that compounds with similar structures to N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide; dihydrochloride may exhibit:

  • Serotonin Receptor Modulation : Potentially influencing mood and anxiety disorders.
  • Dopaminergic Activity : Implications for treating conditions like schizophrenia and Parkinson's disease.

Interaction Studies

The compound has shown promising interactions with multiple biological targets, including:

  • Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors.
  • Enzymatic Activity : Inhibition or activation of specific enzymes involved in neurotransmitter metabolism.

Case Studies and Experimental Data

  • Antiviral Activity : Similar benzamide derivatives have been investigated for their antiviral properties against hepatitis B virus (HBV), showing significant reductions in viral load .
  • Antimicrobial Properties : Other related compounds have demonstrated antimicrobial activity against various pathogens, suggesting a broad spectrum of biological effects .
  • Kinase Inhibition : Some studies have focused on the inhibitory effects of benzamide derivatives on RET kinase, indicating potential applications in cancer therapy .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
Acetamide, N-(4,7-dimethoxy-6-(2-(diethylamino)ethoxy)-5-benzofuranyl)Similar benzofuran core but different substituentDifferent pharmacological profile
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehydeBenzodioxole instead of benzofuranVariability in biological activity
N-(4-methylpiperazin-1-yl)-2-(4-methoxyphenyl)acetamideContains piperazine but different aromatic substituentsFocus on pain management applications

Scientific Research Applications

N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide dihydrochloride is a complex organic compound featuring a benzofuran core with dimethoxy and piperazinyl ethoxy groups. It is investigated for its potential interactions with neurotransmitter systems, making it a candidate for pharmacological research. The compound's structure suggests that it may exhibit serotonin receptor modulation and other neuropharmacological effects. Its unique combination of functional groups allows for diverse applications in scientific research and drug development.

Scientific Research Applications

  • Neurological and Psychiatric Disorders Studies suggest that N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide dihydrochloride has been explored for its biological activities, particularly in relation to neurological and psychiatric disorders.
  • Pharmacology The compound is often studied for its interactions with various biological targets. Its potential pharmacological properties make it a candidate for further research in pharmacology. Its versatility allows for modifications that could tailor its pharmacological properties for specific therapeutic targets.
  • Drug development The uniqueness of N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide dihydrochloride lies in its specific combination of functional groups that allows for diverse applications in scientific research and drug development.

Comparison with Similar Compounds

Structural Analogs and Their Modifications

The target compound’s analogs vary in the nitrogen-containing heterocycle attached to the ethoxy side chain. Key examples include:

Compound Name Substituent (R-group) Molecular Formula Key Features
Target Compound 4-Methylpiperazin-1-yl C₁₈H₂₆Cl₂N₃O₅ (derived) Dihydrochloride salt; enhanced solubility and bioavailability .
N-[4,7-dimethoxy-6-(2-(dimethylamino)ethoxy)-1-benzofuran-5-yl]acetamide (CID 47884) Dimethylamino C₁₆H₂₂N₂O₅ Simpler structure; lower molecular weight; potential reduced receptor affinity .
N-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]acetamide hydrochloride (CID 53400) Morpholin-4-yl C₁₈H₂₄N₂O₆ Oxygen-rich morpholine ring; improved hydrogen bonding capacity .
N-{4,7-dimethoxy-6-[2-(piperidin-1-yl)ethoxy]-1-benzofuran-5-yl}-2,2,2-trifluoroacetamide HCl Piperidin-1-yl + CF₃ group C₁₈H₂₂F₃N₂O₅ Trifluoroacetamide enhances metabolic stability but may reduce solubility .
N-(4,7-dimethoxy-6-(2-(cyclohexylamino)ethoxy)-5-benzofuranyl)acetamide HCl hydrate (75883-40-8) Cyclohexylamino C₂₀H₃₁ClN₂O₆ Bulky cyclohexyl group increases lipophilicity; potential CNS penetration .

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogs (e.g., CID 47884) due to ionic interactions. The morpholine analog (CID 53400) may have moderate solubility from its oxygen-rich ring, while the trifluoroacetamide derivative is less soluble due to hydrophobicity .
  • Lipophilicity: The cyclohexylamino analog (75883-40-8) is the most lipophilic, favoring blood-brain barrier penetration. The target compound’s 4-methylpiperazine group balances lipophilicity and solubility .
  • Stability : The trifluoroacetamide analog resists enzymatic degradation but may aggregate in aqueous media. The dihydrochloride form of the target compound enhances crystalline stability, as seen in similar synthetic routes (e.g., 75.6% yield in dihydrochloride crystallization) .

Q & A

Q. What frameworks reconcile contradictory results between computational predictions and experimental bioactivity?

  • Methodology :
  • Iterative Feedback Loops : Refine computational models using experimental IC₅₀ values. For example, adjust force field parameters in molecular docking to better fit observed binding affinities .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving discrepancies between predicted and observed ΔG values .

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